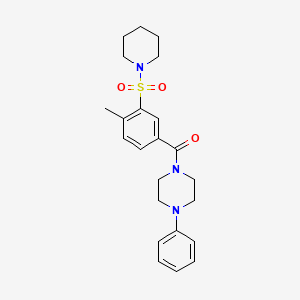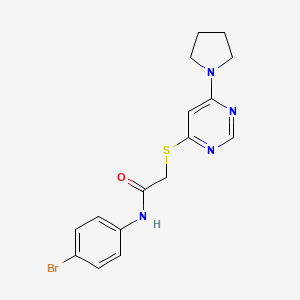
N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be an analog of the compounds discussed in the papers, which are designed to interact with biological targets such as opioid receptors or cancer cell lines.
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions that can significantly alter their biological activity. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen is described, which were evaluated as opioid kappa agonists . This suggests that a similar synthetic approach could be employed for the compound , with the introduction of the 4-bromophenyl and pyrimidinylthio groups to achieve the desired structure and potential biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrrolidine ring, which is a common structural motif in medicinal chemistry due to its influence on the pharmacokinetic and pharmacodynamic properties of the compound. The presence of a pyrimidinyl group could also suggest potential interactions with biological targets, such as enzymes or receptors, while the bromophenyl moiety could be involved in additional binding interactions or could be a site for further chemical modifications .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide group is typically stable under physiological conditions but could undergo hydrolysis under certain conditions. The thioether linkage between the pyrimidinyl and acetamide portions of the molecule could be susceptible to oxidation. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions, which could be utilized for further chemical modifications or could play a role in the compound's mechanism of action .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, we can infer from related compounds that it would likely exhibit properties suitable for interaction with biological systems. The lipophilicity of the molecule, influenced by the bromophenyl group, would affect its ability to cross cell membranes. The molecular weight, solubility, and stability would also be important factors in determining its suitability as a drug candidate. The presence of heteroatoms such as nitrogen and sulfur could influence its solubility and binding properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with bromophenyl substituents, has been explored for potential anticonvulsant properties. These compounds exhibit moderate anticonvulsant activity, with specific derivatives showing pronounced activity in extending the latency period and reducing the duration and severity of seizures in rat models. This research demonstrates the promise of such compounds in developing anticonvulsant therapies (Severina et al., 2020).
Antimicrobial and Antituberculosis Activity
Derivatives of pyrimidine, including those incorporating bromophenyl groups, have been synthesized and evaluated for antimicrobial and antituberculosis activities. These compounds have shown efficacy against a range of bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Soni & Patel, 2017).
Antitumor and Selective Inhibition
The study of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates has revealed significant antitumor activity through selective inhibition of cellular proliferation in tumor cells expressing folate receptors and the proton-coupled folate transporter. These findings support the compound's utility in targeted cancer therapy, emphasizing its role in inhibiting key enzymes involved in tumor growth (Wang et al., 2011).
Antimicrobial and Quantum Calculations
The synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives has led to the creation of compounds with good antimicrobial activities. Computational quantum calculations correlate with experimental findings, providing a comprehensive understanding of these compounds' chemical properties and their potential as antimicrobial agents (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHENMQWUTIKRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

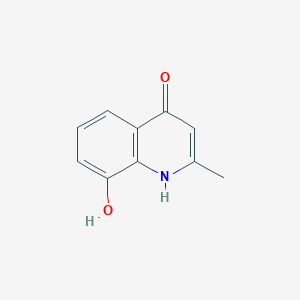
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)
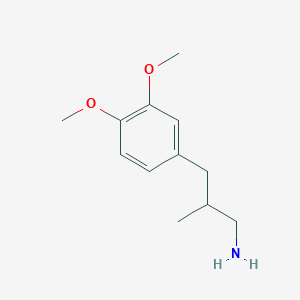
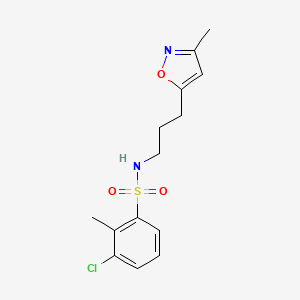
![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

